[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride
Description
[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride is an organic compound featuring a phenoxyethylamine backbone substituted with methyl groups at the 3- and 4-positions of the aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.
The compound’s structure combines a lipophilic aromatic moiety (3,4-dimethylphenoxy) with a hydrophilic ethylamine group, a design strategy common in neuroactive agents. Such substitutions influence receptor binding, metabolic stability, and bioavailability.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-3-4-10(7-9(8)2)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBWUOJJLHHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce [2-(3,4-Dimethylphenoxy)ethyl]amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride is a chemical compound with a dimethylphenoxy group attached to an ethylamine moiety. It has potential applications in medicinal chemistry and pharmacology due to its ability to interact with biological systems. Computer-aided prediction methods and phenotypic profiling have been used to assess its bioactivity.
Scientific Research Applications
[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride has several applications in scientific research:
- Pharmaceutical Development It may have potential as an analgesic or anti-inflammatory agent. Interaction studies have shown that it may interact with various receptors and enzymes involved in pain and inflammation pathways.
- Interaction studies Interaction studies have shown that [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride may interact with various receptors and enzymes involved in pain and inflammation pathways. These interactions can be explored using high-throughput screening methods to identify potential pharmacological targets.
Related Compounds Research
Several compounds share structural similarities with [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride. Some examples include:
- N-(phenoxy)ethoxyethyl$$aminoalkanols These have been evaluated for anticonvulsant activity .
- (R)-2-aminopropan-1-ol This compound showed activity in maximal electroshock (MES), audiogenic seizures, and female mouse electroshock or 6 Hz seizures .
- (R)-2-aminopropan-1-ol This compound also exerts activity in MES .
- 1-{2-2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-olhydrochloride(19),d,l-trans-2-{2-2-(2,3-dimethylphenoxy)ethoxy]ethyl}aminocyclohexan-1-ol (20), and (R,S)-2-{2-2-(2,4-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol(21),aswellas(R,S)-2-{2-2-(2,6-dimethylphenoxy)ethoxy]ethyl}amino-1-phenylethan-1-ol (23), and (R,S)-2-{2-$$2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino-1-phenylethan-1-ol (27) ED50 values were derived for these compounds .
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride with key analogs, highlighting substituent patterns, molecular weights, and biological activities:
| Compound Name | Substituents (Phenoxy Ring) | Amine Group | Molecular Weight (g/mol) | Key Properties/Activities | Source |
|---|---|---|---|---|---|
| [2-(3,4-Dimethylphenoxy)ethyl]amine HCl | 3,4-dimethyl | Primary amine (ethyl) | ~215.72 (estimated) | Hypothetical anticonvulsant potential | N/A |
| (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol HCl | 2,6-dimethyl | Secondary amine (butanol) | 271.79 | ED50 = 7.57 mg/kg (MES, mice) | Acta Pharm. Pol. 2015 |
| (R,S)-trans-2N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol | 2,6-dimethyl | Cyclohexanol amine | 283.85 | ED50 = 7.73 mg/kg (MES, mice) | Acta Pharm. Pol. 2015 |
| R,S-1N-[(2,5-Dimethylphenoxy)ethyl]amino-2-propanol | 2,5-dimethyl | Secondary amine (propanol) | 223.31 | m.p. 64–66°C | Acta Pharm. Pol. 2015 |
| Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) | 3,4-dihydroxy | Primary amine (ethyl) | 189.64 | Neurotransmitter activity | Chemos GmbH |
| (3,4-Dimethoxyphenyl)methylamine HCl | 3,4-dimethoxy | Tertiary amine | 231.72 | Lipophilic (logP ~1.5 estimated) | American Elements |
Key Observations:
- Substituent Position and Bioactivity: 3,4-Dimethyl vs. 2,6-Dimethyl: Compounds with 2,6-dimethylphenoxy groups (e.g., anticonvulsants in ) exhibit ED50 values of ~7.5 mg/kg in maximal electroshock (MES) tests, suggesting that substituent position significantly impacts anticonvulsant efficacy. The 3,4-dimethyl substitution in the target compound may alter receptor selectivity compared to 2,6-dimethyl analogs . Methyl vs. Methyl groups, being more lipophilic, may improve blood-brain barrier penetration .
- Amine Group Modifications: Secondary or tertiary amines (e.g., butanol or cyclohexanol derivatives in ) demonstrate reduced toxicity (PI = 3.9–4.55) compared to primary amines, likely due to altered metabolic pathways .
- Physicochemical Properties: The 2,5-dimethylphenoxy analog () has a lower molecular weight (223.31 g/mol) and melting point (64–66°C), indicating that fewer substituents reduce crystallinity and may enhance solubility .
Functional Comparisons
Anticonvulsant Activity:
- The 2,6-dimethylphenoxy derivatives in show potent anticonvulsant activity, with ED50 values <8 mg/kg. The target compound’s 3,4-dimethyl substitution may shift activity toward other CNS targets (e.g., dopamine receptors) due to structural similarity to dopamine (3,4-dihydroxyphenylethylamine) .
Lipophilicity and Bioavailability:
- Lipophilicity (logP) is critical for CNS penetration. The 3,4-dimethylphenoxy group in the target compound likely offers a balance between solubility and membrane permeability .
Biological Activity
[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylphenoxy group attached to an ethylamine moiety, contributing to its biological interactions. Its structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 232.73 g/mol
Research indicates that [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride interacts with various biological systems, potentially modulating inflammatory and pain pathways. The compound may exert its effects through the following mechanisms:
- Receptor Interaction : It has been suggested that the compound interacts with receptors involved in pain modulation and inflammation, although specific receptor targets remain to be fully elucidated.
- Enzyme Modulation : Preliminary studies indicate that it may inhibit enzymes related to inflammatory responses.
Biological Activity
The biological activity of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride has been assessed through various in vitro and in vivo studies. Key findings include:
- Anti-inflammatory Properties : Computer-aided predictions suggest that the compound may possess anti-inflammatory effects. Empirical studies are needed to validate these predictions.
- Analgesic Effects : Similar compounds have shown analgesic properties, leading to hypotheses regarding the potential pain-relieving effects of this compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the potential bioactivity of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride. The following table summarizes key similarities and differences:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3,4-Dimethoxyphenyl ethanol | Similar phenolic structure | Methoxy groups may enhance solubility |
| 2-(3-Methoxyphenyl)ethanamine | Similar amine and ethyl group | Methoxy substitution may alter activity |
| 2-(4-Methylphenoxy)ethanamine | Similar structure but different substituents | Potentially different receptor interactions |
Case Studies and Research Findings
- In Vitro Studies : A study using sulforhodamine B (SRB) assays demonstrated that compounds with similar structures exhibited antitumor activity against human prostate cancer cells (PC-3), suggesting potential anticancer properties for [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride as well .
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that variations in substituents significantly impact biological activity. This emphasizes the importance of structural modifications in developing more potent derivatives .
- Pharmacokinetics : Biodistribution studies indicate that prodrugs derived from similar amine structures can enhance central nervous system (CNS) penetration, suggesting that [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride could exhibit favorable pharmacokinetic properties .
Q & A
How can researchers optimize the multi-step synthesis of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride to improve yield and purity?
Advanced Research Focus: Synthesis optimization often requires balancing reaction conditions, intermediate purification, and catalyst selection. For example, reflux conditions with strong bases (e.g., K₂CO₃) are critical for coupling phenoxy intermediates, but electron-donating methyl groups on the aromatic ring reduce electrophilicity, necessitating prolonged heating or catalytic acceleration . Post-synthesis steps, such as acidification to pH 5–6 during filtration, maximize yield by minimizing salt formation while retaining product solubility . Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is advised to remove unreacted precursors or byproducts.
What analytical techniques are recommended for confirming the structural integrity and purity of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can verify substituent positions (e.g., methyl groups at 3,4-positions on the phenoxy ring) and ethylamine chain integrity.
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) and resolve co-eluting impurities .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (C₁₀H₁₆ClNO) and detects isotopic analogs (e.g., deuterated derivatives) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability and hygroscopicity, critical for storage conditions .
How do steric and electronic effects of the 3,4-dimethylphenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Mechanistic Analysis:
The 3,4-dimethyl groups increase steric hindrance, reducing accessibility to the phenoxy oxygen’s lone pairs, which may slow SN2 reactions. Electron-donating methyl substituents also deactivate the aromatic ring, lowering electrophilicity at the para position. However, the ethylamine chain’s flexibility allows for favorable interactions in SN1 pathways, particularly in polar aprotic solvents (e.g., DMF) . Computational modeling (e.g., DFT) can predict reaction sites by analyzing frontier molecular orbitals and charge distribution .
What strategies resolve contradictory solubility data for [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride across solvent systems?
Data Contradiction Resolution:
Discrepancies in solubility (e.g., DMSO vs. water) often arise from pH-dependent ionization. The compound’s pKa (~10.27) suggests higher solubility in acidic aqueous media (pH < 4), where the amine is protonated . In non-polar solvents (e.g., chloroform), the neutral form dominates, reducing solubility. To reconcile
- Perform pH-solubility profiling using potentiometric titration.
- Use co-solvents (e.g., ethanol-water mixtures) to enhance dissolution in biological assays .
- Validate with shake-flask or HPLC-UV methods under controlled ionic strength .
What in vitro assays are appropriate for evaluating the compound’s interaction with serotonin receptors in pharmacological studies?
Advanced Pharmacological Design:
- Radioligand Binding Assays: Use tritiated serotonin (5-HT) or selective antagonists (e.g., ketanserin for 5-HT₂A) to measure competitive displacement. Calculate IC₅₀ values and Ki for affinity comparison .
- Functional Assays: Employ cell lines expressing recombinant 5-HT receptors (e.g., CHO cells) with calcium flux or cAMP readouts to assess agonist/antagonist activity .
- Molecular Docking: Simulate binding poses using crystal structures of 5-HT receptors (PDB: 6A93) to rationalize substituent effects on affinity .
How can isotopic labeling (e.g., deuterium) of [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride aid in metabolic stability studies?
Advanced Application:
Deuterium incorporation at the ethylamine chain (e.g., [1,1,2,2-d₄]) slows hepatic metabolism via the kinetic isotope effect, extending half-life in preclinical models . Synthesis involves deuterated reagents (e.g., D₂O/NaBD₄ reduction) followed by HCl salt formation. LC-MS/MS tracks isotopic purity (>98 atom% D) and metabolic degradation in microsomal assays .
What computational tools predict the compound’s ADME properties for drug discovery applications?
Methodological Guidance:
- LogP/LogD Estimation: Use software like MarvinSuite or ACD/Labs to predict partition coefficients (LogP ~1.83) and pH-dependent distribution (LogD ~-0.83 at pH 5.5) .
- PAMPA Permeability: Simulate intestinal absorption using artificial membranes. The compound’s polar surface area (55.48 Ų) suggests moderate permeability, requiring prodrug strategies for CNS targeting .
- CYP450 Inhibition: Dock into cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability. Methyl groups may reduce steric clashes, but amine protonation could limit access .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
